

Echinosporin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin is a naturally occurring antibiotic with significant antitumor properties. Isolated from Streptomyces species, this small molecule has garnered attention within the scientific community for its potent cytostatic and apoptotic effects on various cancer cell lines. Its complex tricyclic lactone structure presents a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of **Echinosporin**. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of its known signaling pathways to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Echinosporin is chemically known as 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one.[1] Its unique and highly oxygenated tricyclic structure has been confirmed by X-ray crystallography.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of **Echinosporin** is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.



Property	Value	Reference
Molecular Formula	C10H9NO5	[3]
Molecular Weight	223.18 g/mol	[4]
Appearance	White solid	[3]
Solubility	Water soluble	[3]

Table 1: Physicochemical Properties of Echinosporin

Spectroscopic Data

The structural elucidation of **Echinosporin** has been supported by various spectroscopic techniques. While a complete public database of its spectra is not readily available, key characteristics are summarized below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the identity and purity of **Echinosporin**. Although specific spectral data for the parent compound is not detailed in the readily available literature, analysis of derivatives such as **Echinosporin**-triacetate provides insight into the core structure.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Echinosporin**. The fragmentation pattern observed in MS/MS analysis is consistent with its complex tricyclic structure.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of **Echinosporin** is expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), amide (-CONH2), ketone (C=O), and ether (C-O-C) functionalities.

Biological Activity and Mechanism of Action



Echinosporin exhibits potent antitumor activity against a range of cancer cell lines.[3][5] It also possesses weak antibacterial activity.[2]

Antitumor Activity

Echinosporin has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are presented in Table 2.

Cell Line	Cancer Type	IC50 (μM)	Reference
K562	Human myelogenous leukemia	25.1	[6]
tsFT210	Mouse mammary carcinoma	91.5	[6]
HCT-15	Human colon carcinoma	247	[6]

Table 2: In Vitro Antiproliferative Activity of **Echinosporin**

Echinosporin has also demonstrated antitumor activity in rodent models, including against leukemia P388 and fibrosarcoma Meth 1.[3][5]

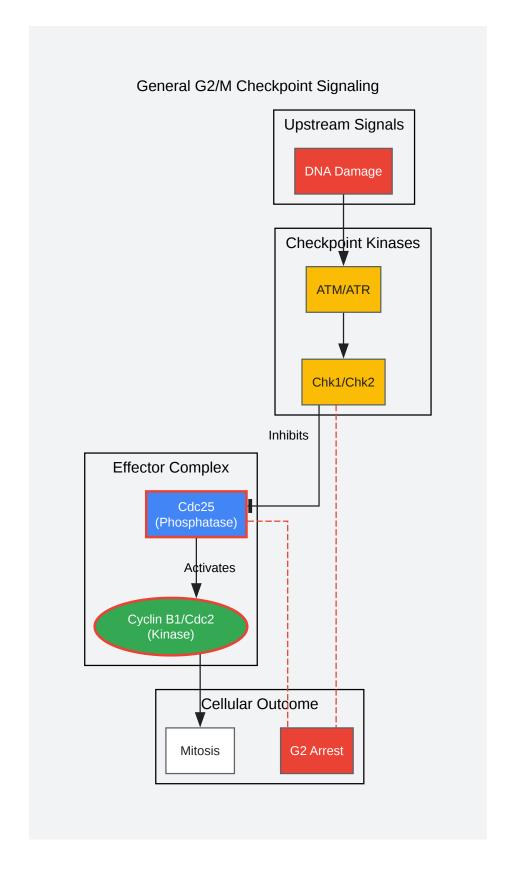
Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism of **Echinosporin**'s antitumor activity is through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).[6]

2.2.1. G2/M Phase Cell Cycle Arrest

Echinosporin disrupts the normal progression of the cell cycle, causing cells to accumulate in the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. The following diagram illustrates the key regulatory points of the G2/M checkpoint, which are potential targets for **Echinosporin**.





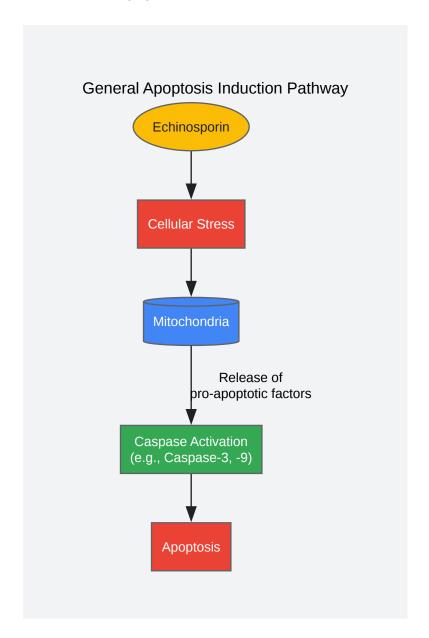
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Potential targets of **Echinosporin** in the G2/M checkpoint.



2.2.2. Induction of Apoptosis

Following cell cycle arrest, **Echinosporin** induces apoptosis. This process is characterized by a cascade of events leading to cell death. A key step in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The diagram below outlines a general model for the induction of apoptosis.



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Simplified model of **Echinosporin**-induced apoptosis.

Antibacterial Activity



Echinosporin exhibits weak antibacterial activity. Minimum Inhibitory Concentrations (MICs) against several bacterial strains are provided in Table 3.

Bacterial Strain	MIC (μg/mL)	Reference
Proteus vulgaris	100	[2]
Salmonella typhosa	100	[2]
Shigella sonnei	100	[2]
Escherichia coli	>200	[2]
Bacillus subtilis	>200	[2]

Table 3: Antibacterial Activity of **Echinosporin**

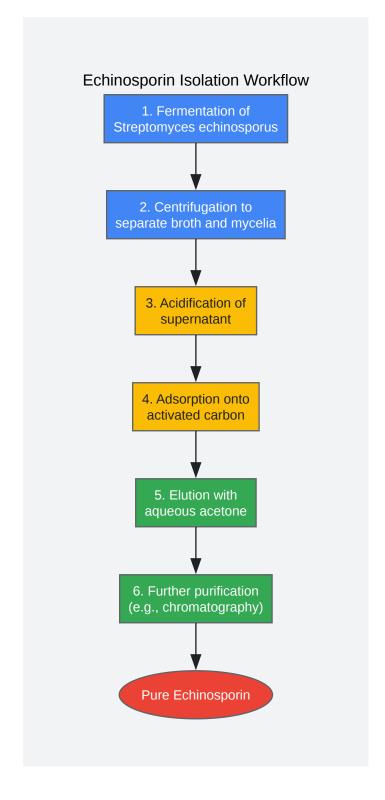
Experimental Protocols

This section provides detailed methodologies for the isolation of **Echinosporin** and for conducting key biological assays to evaluate its activity.

Fermentation and Isolation of Echinosporin from Streptomyces echinosporus

The following protocol is a generalized procedure based on literature descriptions.





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Workflow for the isolation of **Echinosporin**.

Protocol:



- Fermentation: Culture Streptomyces echinosporus in a suitable liquid medium under optimal growth conditions (e.g., temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
- Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.
- Acidification: Adjust the pH of the supernatant to acidic conditions.
- Adsorption: Add activated carbon to the acidified supernatant and stir to allow for the adsorption of Echinosporin.
- Elution: Collect the activated carbon and elute the adsorbed compounds with a solvent system such as aqueous acetone.
- Purification: Concentrate the eluate and subject it to further purification steps, such as column chromatography (e.g., silica gel, Sephadex) to obtain pure **Echinosporin**.

Determination of IC50 using MTT Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of **Echinosporin** against a cancer cell line (e.g., K562).

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Echinosporin** in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.



- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve. Determine the IC50 value from this curve using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of **Echinosporin** on the cell cycle distribution.

Protocol:

- Cell Treatment: Treat cells with **Echinosporin** at a relevant concentration (e.g., near the IC50 value) for a specific duration.
- Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
- Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
- Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
- Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caspase Activation Assay

This protocol describes a method to measure the activation of caspases, key mediators of apoptosis, in response to **Echinosporin** treatment.



Protocol:

- Cell Treatment: Treat cells with Echinosporin for a time course determined by previous experiments.
- Cell Lysis: Lyse the cells to release their contents, including activated caspases.
- Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3) to the cell lysate.
- Incubation: Incubate the mixture to allow the activated caspase to cleave the substrate,
 releasing a fluorescent or colored product.
- Signal Detection: Measure the fluorescence or absorbance of the product using a microplate reader.
- Data Analysis: Quantify the caspase activity and compare the levels in treated cells to those
 in untreated controls.

Conclusion

Echinosporin is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells provides a strong rationale for further investigation. The technical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating continued exploration of **Echinosporin** and its derivatives as potential therapeutic agents.

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